Roxibolone

Descripción general

Descripción

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para roxibolone no están ampliamente documentadas en fuentes disponibles públicamente. Se sabe que this compound es estructuralmente similar a formebolone, lo que sugiere que su síntesis podría implicar pasos similares.

Análisis De Reacciones Químicas

Roxibolone experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos funcionales adicionales que contienen oxígeno.

Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o agregar átomos de hidrógeno.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Antiglucocorticoid Activity

Roxibolone has been studied for its ability to counteract the catabolic effects induced by glucocorticoids like dexamethasone. In animal models, it has shown promise in controlling nitrogen balance and alkaline phosphatase levels, indicating its potential as an anabolic agent . This property is particularly relevant for conditions associated with muscle wasting and osteoporosis.

Cholesterol-Lowering Effects

The compound is noted for its anticholesterolemic effects, which may have implications for treating dyslipidemia. Preclinical studies suggest that this compound could help in lowering cholesterol levels, making it a candidate for further research in cardiovascular health .

Enzyme Inhibition Studies

This compound does not bind directly to the glucocorticoid receptor but may exert its effects through the inhibition of key enzymes involved in glucocorticoid metabolism, such as 11β-hydroxysteroid dehydrogenase. This mechanism positions it as a valuable tool for studying glucocorticoid metabolism and related disorders.

Steroid Chemistry Research

As a steroidal compound, this compound serves as a model for studying steroid chemistry and reactions. Its structural similarities to other steroids allow researchers to explore synthetic routes and modifications that could lead to new therapeutic agents.

Potential Applications in Muscle Wasting Disorders

Given its anabolic properties, this compound may have applications in treating muscle wasting disorders such as cachexia or sarcopenia. Its ability to promote muscle growth and counteract catabolic processes is of significant interest in clinical research focusing on these conditions .

Data Table of Research Findings

Mecanismo De Acción

Roxibolone ejerce sus efectos principalmente a través de la inhibición enzimática en lugar de la unión al receptor. No se une al receptor de glucocorticoides, pero puede inhibir enzimas como la 11β-hidroxiesteroide deshidrogenasa, que participa en la biosíntesis de glucocorticoides endógenos como el cortisol y la corticosterona . Esta inhibición puede contrarrestar los efectos catabólicos de los glucocorticoides y regular el equilibrio del nitrógeno .

Comparación Con Compuestos Similares

Roxibolone está estrechamente relacionado con la formebolona, siendo la principal diferencia la presencia de un grupo ácido carboxílico en this compound en lugar de un grupo carboxaldehído en formebolona . A diferencia de la formebolona, this compound no se une al receptor de andrógenos y carece de actividad androgénica o mitogénica, lo que la hace potencialmente mejor tolerada .

Compuestos similares incluyen:

Formebolona: Otro antiglucocorticoide esteroideo con propiedades similares de inhibición enzimática.

Decilthis compound: Un profármaco de acción prolongada de this compound con actividad similar.

Las características estructurales únicas de this compound y la falta de actividad androgénica la distinguen de otros compuestos esteroideos, ofreciendo potencialmente un mejor perfil de seguridad .

Actividad Biológica

Roxibolone, a synthetic anabolic steroid, is primarily noted for its unique biological activities, particularly its anti-catabolic effects and its interaction with glucocorticoid metabolism. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects in various studies, and relevant case studies.

This compound is characterized by its non-binding to the glucocorticoid receptor, which distinguishes it from other anabolic steroids. Instead, its biological activity is believed to be mediated through the inhibition of specific enzymes involved in glucocorticoid metabolism. Notably, this compound has been shown to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD) , an enzyme responsible for converting cortisone to cortisol, thereby modulating the levels of endogenous glucocorticoids in the body .

Effects on Nitrogen Balance and Muscle Mass

In animal studies, particularly in rats, this compound has demonstrated significant effects on nitrogen balance and muscle mass retention. It counteracts the catabolic effects induced by glucocorticoids such as dexamethasone. Specifically, this compound has been shown to maintain nitrogen balance and increase alkaline phosphatase levels—a marker associated with bone metabolism—despite the presence of potent glucocorticoids .

Table 1: Summary of Biological Effects in Animal Studies

Clinical Implications and Case Studies

This compound's anabolic properties have led to its investigation in various clinical settings, particularly among patients with conditions that result in muscle wasting or weight loss.

Case Study Overview

A study involving patients undergoing treatment for substance use disorders (SUD) revealed insights into the use of anabolic-androgenic steroids (AAS), including this compound. The subjects reported various motivations for AAS use, such as improving physical appearance and enhancing athletic performance. However, adverse effects were also noted, including mood changes and physical side effects like acne and hair loss .

Notable Findings from Case Studies:

- Subject 1: A 39-year-old female experienced deepening voice tone and abnormal hair growth after long-term AAS use.

- Subject 4: A 38-year-old male reported aggressive behavior and hypertension linked to AAS use.

- Subject 7: An HIV-positive male used AAS prescribed for severe weight loss but experienced relapses into substance use following cycles of AAS .

Research Findings

Recent research has focused on the broader implications of synthetic steroids like this compound. For example, studies indicate that while these compounds can promote muscle growth, they may also lead to significant side effects that necessitate careful monitoring in clinical applications .

Table 2: Summary of Research Findings on this compound

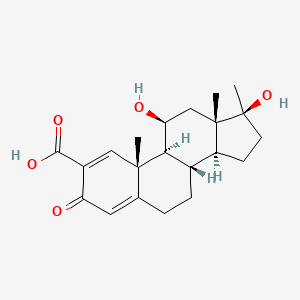

Propiedades

Número CAS |

60023-92-9 |

|---|---|

Fórmula molecular |

C21H28O5 |

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C21H28O5/c1-19-9-13(18(24)25)15(22)8-11(19)4-5-12-14-6-7-21(3,26)20(14,2)10-16(23)17(12)19/h8-9,12,14,16-17,23,26H,4-7,10H2,1-3H3,(H,24,25)/t12-,14-,16-,17+,19-,20-,21-/m0/s1 |

Clave InChI |

JOFBZBDWOWPUMO-QARKFJNLSA-N |

SMILES |

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O |

SMILES isomérico |

C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)C(=O)O)O)C)O |

SMILES canónico |

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C(=O)O)O)C)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

60023-92-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-carboxy-11,17-dihydroxy-17-methyl-1,4-androstadien-3-one 2-carboxy-11-beta, 17 beta-dihydroxy-17-methyl-1, 4-androstadien-3-one roxibolone roxibolone, (11alpha,17beta)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.